This compound is categorized as a thiol derivative of triazole, specifically falling under the broader category of heterocycles. It is identified by the chemical registry number 725245-13-6.
The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves several steps:
The molecular structure of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be represented as follows:
The compound features:
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is involved in various chemical reactions:
The mechanism of action of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol primarily involves its interaction with specific biological targets:
This dual mechanism suggests potential applications in drug development targeting specific enzymatic pathways.
The physical and chemical properties of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol include:
Characterization is often performed using:
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific applications:
The 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and ability to interact with diverse biological targets. This five-membered aromatic heterocycle, containing two carbon and three nitrogen atoms, serves as the structural foundation for numerous clinically approved drugs spanning multiple therapeutic areas. Antifungal agents (e.g., fluconazole, itraconazole, voriconazole) leverage the triazole ring to coordinate the heme iron in fungal lanosterol 14α-demethylase, thereby inhibiting ergosterol biosynthesis [1] [3]. In oncology, aromatase inhibitors like letrozole and anastrozole incorporate the triazole moiety to disrupt estrogen synthesis through coordination with the cytochrome P450 heme center [7] [10]. Additionally, the antiviral drug ribavirin and the anxiolytic agent alprazolam further demonstrate the therapeutic significance of this heterocyclic system [3] [7].
Table 1: Clinically Approved Drugs Containing 1,2,4-Triazole Core
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase | 1,2,4-Triazole ring, bis-(2,4-difluorophenyl)propan-2-ol |
Letrozole | Anticancer (aromatase inhibitor) | Cytochrome P450 aromatase | 1,2,4-Triazole, 4-cyanophenyl, bis(4-cyanophenyl)methyl |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase | 1,2,4-Triazole-3-carboxamide riboside |
Alprazolam | Anxiolytic | GABA-A receptor | Triazolobenzodiazepine fusion |
Recent research has expanded the applications of 1,2,4-triazole derivatives into emerging areas, including metallo-β-lactamase (MBL) inhibition to combat antibiotic resistance. Triazole-3-thiones demonstrate micromolar inhibition of New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-type) enzymes through direct coordination with the active site zinc ions [4]. Furthermore, 5-pyridinyl-1,2,4-triazole derivatives exhibit nanomolar focal adhesion kinase (FAK) inhibition (IC₅₀ = 18.10 nM), suppressing downstream PI3K/Akt and JNK/STAT3 signaling pathways in hepatocellular carcinoma models [6]. The structural plasticity of the triazole scaffold enables rational drug design through strategic substitution at N1, C3, C5, or N4 positions, facilitating optimization of target affinity and physicochemical properties.
The introduction of thiol or thione functionality at the 3-position of 1,2,4-triazole dramatically influences pharmacological activity through multiple mechanisms. The sulfur atom provides a potent metal-chelating pharmacophore capable of coordinating zinc ions in metalloenzymes. In MBL inhibition, the triazole-3-thione tautomer binds the NDM-1 active site via π-π stacking with Phe70 and hydrophobic interactions with Leu65/Met67, while the thione sulfur bridges Zn1 and Zn2 with bond distances of 2.3–2.5 Å [4]. This dual coordination disrupts the enzyme's hydrolytic activity against β-lactam antibiotics, restoring their efficacy against resistant pathogens [4] [8].
Table 2: Pharmacological Contributions of Triazole-3-Thiol Moiety
Biological Activity | Mechanistic Role | Evidence from Studies |
---|---|---|
Metallo-β-Lactamase Inhibition | Bidentate zinc coordination, hydrophobic cavity filling | IC₅₀ values 3–36 μM; X-ray crystallography showing Zn-S bonds [4] |
Antioxidant Activity | Hydrogen atom transfer, radical scavenging | DPPH assay IC₅₀ 34–35 µg/mL (comparable to ascorbic acid) [8] [10] |
Anticancer Effects | Kinase inhibition, apoptosis induction | FAK inhibition IC₅₀ 18.10 nM; cell cycle arrest at S-phase [6] |
Antimicrobial Action | Disruption of DHFR/DNA gyrase | MIC values 7.23–12.31 μg/mL against S. aureus [1] |
The thiol-thione tautomerism (thiol ⇌ thione) creates pH-dependent charge distributions that influence membrane permeability and target engagement. Under physiological conditions, the thione form predominates, enabling both hydrogen bond donation (N-H) and acceptance (C=S) [3] [8]. This ambident character facilitates interactions with polar residues in enzyme active sites—demonstrated in dihydrofolate reductase (DHFR) inhibition where triazole-3-thiones form hydrogen bonds with Asp27 and hydrophobic contacts with Phe31 [1]. Furthermore, the thiyl radical derived from thiol oxidation participates in radical scavenging, contributing to significant antioxidant activity (DPPH IC₅₀ 34.38–34.83 µg/mL) observed in 4-amino-5-pentadecyl-1,2,4-triazole-3-thiol derivatives [10].
The 2-ethoxyphenyl substituent at position 5 and the methyl group at N4 of the triazole ring confer specific structural advantages that optimize target binding and pharmacokinetic properties. The ethoxy group (–OC₂H₅) exhibits moderate electron-donating effects (+R effect), enhancing π-electron density at the triazole-thione moiety. This electronic perturbation strengthens coordination with metal ions and improves π-π stacking interactions with hydrophobic enzyme subsites [2] [5]. Molecular docking of 5-(2-ethoxyphenyl) derivatives in NDM-1 reveals positioning of the ethoxy group within a hydrophobic pocket formed by Met67, Phe70, and Trp93, with the oxygen atom forming water-mediated hydrogen bonds to Asp124 [4]. The ethyl chain's rotational flexibility allows adaptive binding to accommodate conformational changes in enzyme loops [2] [5].
Table 3: Impact of Substituents on Molecular Properties and Bioactivity
Substituent | Position | Electronic Effect | Role in Bioactivity | Structural Consequences |
---|---|---|---|---|
2-Ethoxyphenyl | C5 | +R resonance donation | Hydrophobic cavity filling, directional H-bonding | Enhanced NDM-1 inhibition (ΔG = -9.4 kcal/mol) [4] [5] |
Methyl | N4 | σ-electron withdrawal | Metabolic stabilization, lipophilicity modulation | Increased logP (2.1 vs. 1.4 for N-H analog) [7] [10] |
Thiol/Thione | C3 | Tautomeric system | Zinc coordination, redox activity, H-bonding | Dual Zn coordination in MBLs (d = 2.3–2.5 Å) [4] |
The N4-methyl group profoundly influences physicochemical behavior by blocking a potential hydrogen bond donor site, thereby increasing lipophilicity (logP increased by ~0.7 units) and enhancing membrane permeability [7] [10]. This modification also prevents N1–N4 protonation, maintaining neutral charge across physiological pH ranges and facilitating central nervous system penetration when required. Crucially, N-alkylation impedes oxidative metabolism at the triazole ring, significantly improving metabolic stability as evidenced in microsomal studies where 4-methyl-1,2,4-triazole-3-thiones exhibited <20% degradation after 60 minutes versus >80% for N-unsubstituted analogs [7] [10]. The steric bulk of the methyl group additionally induces conformational restriction, biasing the triazole ring geometry toward orientations favorable for target engagement [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: